molecular formula C6H2Cl3NO B15299128 2,4,5-Trichloronicotinaldehyde

2,4,5-Trichloronicotinaldehyde

Cat. No.: B15299128
M. Wt: 210.4 g/mol
InChI Key: DZJOELLDBCXMRU-UHFFFAOYSA-N
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Description

2,4,5-Trichloronicotinaldehyde: is an organic compound with the molecular formula C6H2Cl3NO It is a derivative of nicotinaldehyde, where three hydrogen atoms in the benzene ring are replaced by chlorine atoms at positions 2, 4, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloronicotinaldehyde typically involves the chlorination of nicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane. The reaction proceeds as follows:

Nicotinaldehyde+3SOCl2This compound+3SO2+3HCl\text{Nicotinaldehyde} + 3 \text{SOCl}_2 \rightarrow \text{this compound} + 3 \text{SO}_2 + 3 \text{HCl} Nicotinaldehyde+3SOCl2​→this compound+3SO2​+3HCl

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves controlling the reaction temperature, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichloronicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products:

    Oxidation: 2,4,5-Trichloronicotinic acid.

    Reduction: 2,4,5-Trichloronicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,4,5-Trichloronicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, it is used to study the effects of chlorinated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: While not a drug itself, it is a precursor in the synthesis of potential therapeutic agents. Its derivatives may exhibit biological activity that can be harnessed for medicinal purposes.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloronicotinaldehyde involves its interaction with various molecular targets. The presence of chlorine atoms increases its reactivity, allowing it to participate in a range of chemical reactions. It can act as an electrophile, reacting with nucleophiles in biological systems. The exact pathways and molecular targets depend on the specific application and the environment in which it is used.

Comparison with Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorination patterns.

    2,4,6-Trichlorophenol: Another chlorinated aromatic compound with different substitution patterns.

    2,4-Dichloronicotinaldehyde: A related compound with fewer chlorine atoms.

Uniqueness: 2,4,5-Trichloronicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring. This pattern imparts distinct chemical properties, making it suitable for specific applications that other compounds may not fulfill. Its reactivity and potential for further functionalization make it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C6H2Cl3NO

Molecular Weight

210.4 g/mol

IUPAC Name

2,4,5-trichloropyridine-3-carbaldehyde

InChI

InChI=1S/C6H2Cl3NO/c7-4-1-10-6(9)3(2-11)5(4)8/h1-2H

InChI Key

DZJOELLDBCXMRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)C=O)Cl)Cl

Origin of Product

United States

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